molecular formula C7H13N3 B2421463 N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine CAS No. 956963-48-7

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B2421463
CAS No.: 956963-48-7
M. Wt: 139.202
InChI Key: YWYRBSKJUUSZOE-UHFFFAOYSA-N
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Description

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine typically involves the reaction of 3-(1H-pyrazol-4-yl)propan-1-amine with methylating agents under controlled conditions . One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the methylation reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistent production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-3-(1H-pyrazol-4-yl)propan-1-one, while reduction may produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-8-4-2-3-7-5-9-10-6-7/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYRBSKJUUSZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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